2,2-Difluoroethyl trifluoromethanesulfonate

Catalog No.
S756371
CAS No.
74427-22-8
M.F
C3H3F5O3S
M. Wt
214.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethyl trifluoromethanesulfonate

CAS Number

74427-22-8

Product Name

2,2-Difluoroethyl trifluoromethanesulfonate

IUPAC Name

2,2-difluoroethyl trifluoromethanesulfonate

Molecular Formula

C3H3F5O3S

Molecular Weight

214.11 g/mol

InChI

InChI=1S/C3H3F5O3S/c4-2(5)1-11-12(9,10)3(6,7)8/h2H,1H2

InChI Key

NKULBUOBGILEAR-UHFFFAOYSA-N

SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F

Synonyms

Trifluoro-methanesulfonic Acid 2,2-difluoroethyl Ester; 2,2-Difluoroethyl Trifluoromethanesulfonate; Trifluoromethanesulfonic Acid 2,2-Difluoroethyl Ester

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(F)(F)F

2,2-Difluoroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. It appears as a colorless to light yellow clear liquid with a boiling point ranging from 118 °C to 129.5 °C . The compound is known for its high purity, typically above 98% . It is classified as harmful if swallowed, inhaled, or in contact with skin, indicating its acute toxicity .

Triflate is a corrosive compound that can cause irritation and burns upon contact with skin and eyes. It is also harmful if inhaled or swallowed []. When handling triflate, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Development of Kinesin Spindle Protein Inhibitors:

  • Kinesin spindle proteins play a crucial role in cell division.
  • Researchers are investigating 2,2-difluoroethyl triflate as a building block for synthesizing kinesin spindle protein inhibitors. These inhibitors have the potential to disrupt cell division in cancer cells, making them a promising avenue for cancer treatment, particularly for taxane-refractory cancers which are resistant to existing treatments like taxanes. Source: ChemicalBook:

Synthesis of MexAB-OprM Efflux Pump Inhibitors in Pseudomonas aeruginosa:

  • Pseudomonas aeruginosa is a bacterium known for its multidrug resistance, making it difficult to treat infections.
  • 2,2-Difluoroethyl triflate is being used to synthesize MexAB-OprM efflux pump inhibitors. These inhibitors work by blocking the efflux pumps in the bacteria, preventing them from pumping out antibiotics and other medications, thereby making them more susceptible to treatment. Source: Santa Cruz Biotechnology:
, including:

  • Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, allowing for the substitution of the difluoroethyl moiety with various nucleophiles.
  • Formation of Sulfonamides: It can be used to synthesize sulfonamides through reaction with amines.
  • Alkylation Reactions: It is often employed in alkylation reactions to introduce the difluoroethyl group into organic molecules.

Several methods exist for synthesizing 2,2-difluoroethyl trifluoromethanesulfonate:

  • From 2,2-Difluoroethanol: One common method involves reacting 2,2-difluoroethanol with trifluoromethanesulfonic anhydride. This reaction typically occurs under controlled temperature conditions to ensure high yields.
  • Using Fluorosulfonic Acid: Another approach involves treating difluoroethyl compounds with fluorosulfonic acid in the presence of a catalyst.
  • Direct Fluorination: Some methods utilize direct fluorination techniques to introduce the difluoroethyl group onto sulfonate precursors.

The applications of 2,2-difluoroethyl trifluoromethanesulfonate are diverse:

  • Chemical Synthesis: It serves as an important reagent in organic synthesis, particularly for introducing the difluoroethyl group into various substrates.
  • Biochemical Research: Its role in proteomics and studies involving kinesin proteins highlights its importance in biological research .
  • Pharmaceutical Development: The compound may be explored for potential applications in drug development due to its unique chemical properties.

Interaction studies involving 2,2-difluoroethyl trifluoromethanesulfonate focus on its reactivity with biological molecules and other chemicals. Research indicates that it can interact with nucleophiles such as amines and alcohols, leading to the formation of various derivatives. The compound's toxicity necessitates thorough investigation into its interactions to assess safety and efficacy in biological systems.

Several compounds share structural similarities with 2,2-difluoroethyl trifluoromethanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid used for sulfonation reactions
Ethyl trifluoromethanesulfonateC₂H₅F₃O₃SLess toxic; used similarly in organic synthesis
1-Bromo-2,2-difluoroethaneC₂H₂BrF₂Halogenated compound used for different reactivity

Uniqueness of 2,2-Difluoroethyl Trifluoromethanesulfonate

What sets 2,2-difluoroethyl trifluoromethanesulfonate apart from these similar compounds is its specific combination of fluorine substituents and the trifluoromethanesulfonate group. This unique structure contributes to its distinctive reactivity patterns and applications in both synthetic chemistry and biological research. Its high toxicity profile also necessitates specialized handling compared to some of its less hazardous counterparts.

Structural Characteristics

2,2-Difluoroethyl trifluoromethanesulfonate (CAS No: 74427-22-8) is an organic compound with the molecular formula C₃H₃F₅O₃S and a molecular weight of 214.11 g/mol. The compound features a difluoroethyl group connected to a trifluoromethanesulfonate (triflate) group through an oxygen atom. The difluoroethyl portion is known for its lipophilic properties, while the triflate group serves as an excellent leaving group in various chemical transformations.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (92.86%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,2-Difluoroethyl triflate

Dates

Modify: 2023-08-15

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